

Application Notes and Protocols for Recombinant NS5B Polymerase Enzymatic Assays with Lomibuvir

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Compound of Interest		
Compound Name:	Lomibuvir	
Cat. No.:	B1139286	Get Quote

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Introduction

Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[1] **Lomibuvir** (formerly VX-222) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, **Lomibuvir** binds to an allosteric site on the enzyme, known as thumb pocket 2, inducing a conformational change that inhibits its function.[4][5] These application notes provide a detailed protocol for performing enzymatic assays with recombinant HCV NS5B polymerase to evaluate the inhibitory activity of **Lomibuvir** and similar compounds.

Principle of the Assay

The enzymatic assay for HCV NS5B polymerase measures the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand, using an RNA template and primer. The activity of the polymerase is quantified by detecting the amount of incorporated label. The inhibitory effect of a compound like **Lomibuvir** is determined by measuring the reduction in polymerase activity in the presence of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).



Quantitative Data for Lomibuvir (VX-222)

The following tables summarize the reported inhibitory and binding constants for **Lomibuvir** against HCV NS5B polymerase and viral replicons.

Parameter	Value	HCV Genotype	Comments
Biochemical Assays			
IC50	31 nM	-	Primer-extended RNA synthesis assay.[4]
IC50	0.94 μΜ	1a	-[6]
IC50	1.2 μΜ	1b	-[6]
Kd	17 nM	-	Dissociation constant, indicating high binding affinity to NS5B.[4][7]
Cell-Based Replicon Assays			
EC50	5.2 nM	1b/Con1	Wild-Type replicon.[4]
EC50	22.3 nM	1a	Wild-Type replicon.[6]
EC50	11.2 nM	1b	Wild-Type replicon.[6]
EC50	4.6 to 22.3 nM	2a	Replicon assays.[3]
Resistant Mutants (Replicon EC50)			
M423T	79.8 nM	1b/Con1	15.3-fold less effective.[4][6]
L419M	563.1 nM	1b/Con1	-[4]
1482L	45.3 nM	1b/Con1	108-fold less effective. [4][6]

Experimental Protocols



Recombinant NS5B Polymerase

A commonly used form of recombinant HCV NS5B for enzymatic assays is a C-terminally truncated version (e.g., $\Delta 21$), which improves solubility while retaining enzymatic activity.[1][6] This can be expressed in and purified from E. coli or insect cells.

NS5B Polymerase Enzymatic Assay Protocol

This protocol is based on a filter-binding assay that measures the incorporation of a radiolabeled nucleotide.

Materials:

- Recombinant HCV NS5B polymerase (e.g., genotype 1b, C-terminally truncated)
- Lomibuvir (or other test compounds) dissolved in 100% DMSO
- RNA template/primer (e.g., poly(A)/oligo(dT)12)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 mM KCl, 1 mM DTT, 1 mM EDTA
- RNase Inhibitor (e.g., RNasin)
- NTP mix: ATP, CTP, GTP at a final concentration of 10 μM each
- Labeled UTP: [α-³³P]-UTP
- Unlabeled UTP
- Stop Solution: 50 mM EDTA in water
- Filter plates (e.g., 96-well DE81)
- Wash Buffer: 5% Na2HPO4
- Scintillation fluid
- Microplate scintillation counter



Procedure:

- Compound Preparation: Prepare serial dilutions of Lomibuvir in 100% DMSO. A typical starting concentration for a 10-point curve might be 100 μM.
- Assay Plate Preparation:
 - \circ Add 2 μL of the diluted compound or DMSO (for control wells) to the wells of a 96-well assay plate.
 - Prepare a master mix containing the assay buffer, RNase inhibitor, DTT, and the RNA template/primer.
 - Add 38 μL of the master mix to each well.
- Enzyme Addition:
 - Dilute the recombinant NS5B polymerase in assay buffer to the desired final concentration (e.g., 25 nM).
 - Add 5 μL of the diluted enzyme to each well to initiate a pre-incubation.
 - Incubate for 30 minutes at room temperature.
- Reaction Initiation:
 - \circ Prepare a nucleotide mix containing ATP, CTP, GTP, unlabeled UTP, and [α - 33 P]-UTP. The final concentration of UTP will depend on the Km of the enzyme, but a concentration around the Km is a good starting point.
 - \circ Add 5 μ L of the nucleotide mix to each well to start the reaction. The final reaction volume is 50 μ L.
- Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes),
 ensuring the reaction is in the linear range.
- Reaction Termination: Stop the reaction by adding 25 μ L of the Stop Solution to each well.



· Detection:

- \circ Transfer 50 µL of the terminated reaction mixture to a DE81 filter plate.
- Wash the filter plate three times with the Wash Buffer to remove unincorporated nucleotides.
- Dry the plate completely.
- Add scintillation fluid to each well.
- Measure the incorporated radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each Lomibuvir concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations Experimental Workflow



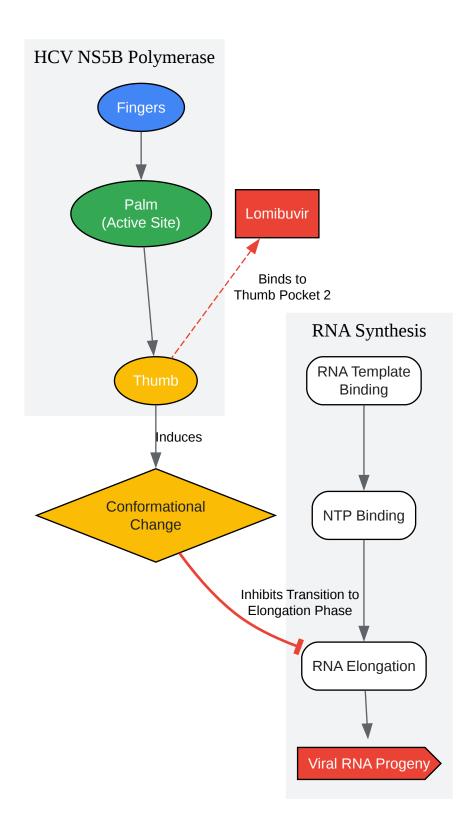


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Caption: Workflow for the NS5B polymerase enzymatic assay.

Mechanism of Lomibuvir Inhibition





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Caption: Allosteric inhibition of NS5B polymerase by Lomibuvir.



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